REACTION_SMILES
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[CH2:49]1[O:50][CH2:51][CH2:52][CH2:53]1.[O:37]=[C:38]([O:39][CH2:40][CH3:41])[N:42]=[N:43][C:44]([O:45][CH2:46][CH3:47])=[O:48].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[I:8].[c:9]1([P:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:23][cH:24][cH:25][cH:26][cH:27]1.[n:28]1[cH:29][cH:30][c:31]([CH2:34][CH2:35][OH:36])[cH:32][cH:33]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[I:8])[CH2:35][CH2:34][c:31]1[cH:30][cH:29][n:28][cH:33][cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)N=NC(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=NC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1I
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccncc1
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Name
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|
Type
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product
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Smiles
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Ic1ccccc1OCCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |